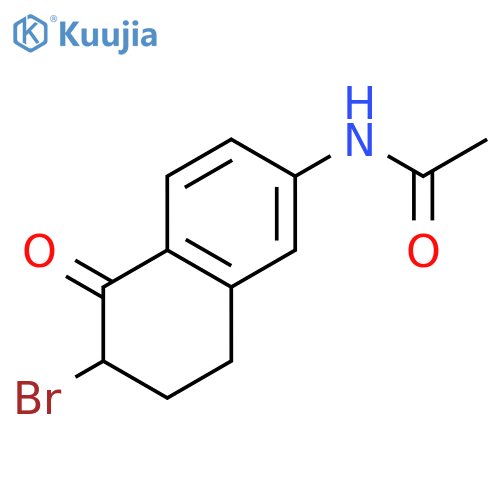

Cas no 98709-76-3 (Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)

98709-76-3 structure

商品名:Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-

CAS番号:98709-76-3

MF:C12H12BrNO2

メガワット:282.133182525635

CID:4377188

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-

-

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11706662-1.0g |

N-(6-bromo-5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |

98709-76-3 | 95% | 1.0g |

$0.0 | 2022-11-30 |

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

98709-76-3 (Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬